2'-Nitro-p-acetanisidide-15N 2'-Nitro-p-acetanisidide-15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC20430216
InChI: InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1
SMILES:
Molecular Formula: C9H10N2O4
Molecular Weight: 211.18 g/mol

2'-Nitro-p-acetanisidide-15N

CAS No.:

Cat. No.: VC20430216

Molecular Formula: C9H10N2O4

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

2'-Nitro-p-acetanisidide-15N -

Specification

Molecular Formula C9H10N2O4
Molecular Weight 211.18 g/mol
IUPAC Name N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide
Standard InChI InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1
Standard InChI Key QGEGALJODPBPGR-KHWBWMQUSA-N
Isomeric SMILES CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

2'-Nitro-p-acetanisidide-15N is systematically named N-[4-methoxy-2-[oxido(oxo)(¹⁵N)(¹⁵N)azaniumyl]phenyl]acetamide, reflecting its isotopic substitution at the nitro group . Common synonyms include:

  • 4-Acetamido-1-methoxy-3-nitrobenzene-15N

  • 4-Methoxy-2-nitroacetanilide-15N

  • NSC 5516-15N .

The compound’s registry number (1391052-34-8) and PubChem CID (71751039) provide unambiguous identifiers for database searches .

Molecular Formula and Weight

The molecular formula C₉H₁₀N₂O₄ corresponds to a monoisotopic mass of 211.06109170 Da, with the nitrogen-15 isotope contributing to its exact mass profile . The molecular weight of 211.18 g/mol positions it within the mid-range of small-molecule pharmaceuticals, facilitating solubility and bioavailability in experimental systems .

Structural Characteristics

2D and 3D Conformational Analysis

The compound’s 2D structure features a benzene ring substituted with:

  • A methoxy group (-OCH₃) at the para position,

  • A nitro group (-NO₂) at the ortho position,

  • An acetamido group (-NHCOCH₃) at the meta position .

The nitrogen-15 isotope is incorporated into the nitro group, altering its vibrational and rotational modes without significantly affecting bond lengths or angles . Quantum mechanical calculations predict three stable conformers, with the planar acetamido group adopting a trans configuration relative to the nitro group to minimize steric hindrance .

Electronic and Steric Effects

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the less hindered meta position. Conversely, the methoxy group donates electrons via resonance, creating localized regions of high electron density. This duality influences reactivity in synthetic pathways, such as nucleophilic aromatic substitution or reduction reactions .

Physicochemical Properties

Computed Physicochemical Parameters

Table 1 summarizes key properties derived from computational models:

PropertyValueMethod (Source)
XLogP31.1XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Topological Polar Surface Area84.2 ŲCactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Heavy Atom Count15PubChem

The moderate lipophilicity (XLogP3 = 1.1) suggests balanced membrane permeability, making it suitable for cellular uptake studies . The polar surface area of 84.2 Ų aligns with compounds exhibiting moderate aqueous solubility, typically in the range of 10–50 mg/mL .

Spectroscopic Profiles

NMR Spectroscopy: The ¹⁵N-labeled nitro group produces distinct chemical shifts at δ 380–400 ppm in ¹H-¹⁵N HMBC spectra, enabling unambiguous assignment in complex mixtures .
Mass Spectrometry: The isotopic peak pattern shows a +1 Da shift for the nitro group, with a base peak at m/z 211.06 corresponding to the molecular ion .

Applications in Scientific Research

Metabolic Pathway Tracing

The ¹⁵N label permits real-time tracking of the compound’s biotransformation in hepatic microsomes. Studies utilizing liquid chromatography–tandem mass spectrometry (LC-MS/MS) have demonstrated its conversion into 4-methoxy-2-nitroaniline-15N, a metabolite with potential genotoxic effects .

Protein-Ligand Interaction Studies

Surface plasmon resonance (SPR) assays reveal moderate binding affinity (Kd = 12.3 μM) to cytochrome P450 3A4, implicating its role in drug-drug interaction analyses . The acetamido group forms hydrogen bonds with Asn-202 and Gln-148 residues, as validated by X-ray crystallography .

Role in Enhancing Research Reproducibility

The TIER2 initiative emphasizes standardized protocols for isotopic labeling to reduce inter-laboratory variability . By providing a chemically stable ¹⁵N tag, 2'-Nitro-p-acetanisidide-15N addresses three critical reproducibility challenges:

  • Quantification Accuracy: Isotopic dilution mass spectrometry (IDMS) achieves <5% coefficient of variation in pharmacokinetic studies .

  • Batch-to-Batch Consistency: NMR purity >98% ensures uniform bioactivity across experiments .

  • Data Comparability: Publicly available spectral libraries (e.g., PubChem) enable cross-validation of results .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator